molecular formula C5H7NO B1198327 2-Methyl-3-oxobutanenitrile CAS No. 4468-47-7

2-Methyl-3-oxobutanenitrile

Cat. No. B1198327
CAS RN: 4468-47-7
M. Wt: 97.12 g/mol
InChI Key: AMQCWPDDXYOEER-UHFFFAOYSA-N
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Description

2-Methyl-3-oxobutanenitrile, also known as Methyl Meldrum’s acid, is an organic compound with the chemical formula C6H9NO2. It is a methyl ketone and a nitrile, and it is functionally related to a butan-2-one .


Synthesis Analysis

2-Methyl-3-oxobutanenitrile has been used in the synthesis of pyrazolopyrimidinones . It has also been used in the preparation of inhibitors of phosphopantetheine . A concise synthesis of pyrrole-based drug candidates from 2-Methyl-3-oxobutanenitrile has been reported .


Molecular Structure Analysis

The molecular formula of 2-Methyl-3-oxobutanenitrile is C5H7NO . The InChI representation of the molecule is InChI=1S/C5H7NO/c1-4(3-6)5(2)7/h4H,1-2H3 . The Canonical SMILES representation is CC(C#N)C(=O)C .

Scientific Research Applications

Synthesis of Pyrrole-Based Drug Candidates

2-Methyl-3-oxobutanenitrile is used in the synthesis of pyrrole-based drug candidates . A simple and concise three-component synthesis of a key pyrrole framework was developed from the reaction between α-hydroxyketones, oxoacetonitriles, and anilines . This synthesis was used to obtain several pyrrole-based drug candidates, including COX-2 selective NSAID, antituberculosis lead candidates BM212, BM521, and BM533, as well as several analogues .

Development of Anti-Inflammatory Drugs

Pyrrole-based compounds synthesized using 2-Methyl-3-oxobutanenitrile have demonstrated selective cyclooxygenases (COX-2) inhibition with nonsteroidal anti-inflammatory activity .

Development of Anti-Bacterial Drugs

Pyrrole-based compounds synthesized using 2-Methyl-3-oxobutanenitrile have shown anti-bacterial activities .

Development of Anti-Cancer Drugs

Pyrrole-based compounds synthesized using 2-Methyl-3-oxobutanenitrile have demonstrated anti-cancer activities .

Development of Antituberculosis Drugs

Pyrrole-based compounds synthesized using 2-Methyl-3-oxobutanenitrile have demonstrated antituberculosis activities .

Industrial Synthetic Route for Drugs

The practical synthesis of drug lead compounds in a concise manner is crucial for biological evaluation and the development of structure activity relationship (SAR) studies for further optimization . The use of 2-Methyl-3-oxobutanenitrile in the synthesis of pyrrole-based drugs makes this process more efficient .

properties

IUPAC Name

2-methyl-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4(3-6)5(2)7/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQCWPDDXYOEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336870
Record name 2-Methyl-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-oxobutanenitrile

CAS RN

4468-47-7
Record name 2-Methyl-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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